molecular formula C12H17NO3 B14808790 5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine

5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine

Cat. No.: B14808790
M. Wt: 223.27 g/mol
InChI Key: IOTAEDUXLDTZBB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C12H17NO3. It is characterized by the presence of cyclopropoxy, isopropoxy, and methoxy groups attached to a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

The synthesis of 5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine typically involves the use of specific reagents and reaction conditions. One common method includes the use of cyclopropyl alcohol, isopropyl alcohol, and methoxy reagents in the presence of a pyridine derivative. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.

Chemical Reactions Analysis

5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Cyclopropoxy-3-isopropoxy-2-methoxypyridine can be compared with other similar compounds, such as:

    5-Cyclopropoxy-2-isopropoxy-3-methoxypyridine: This compound has a similar structure but with different positions of the functional groups.

    5-Cyclopropoxy-3-isopropoxy-2-ethoxypyridine: This compound has an ethoxy group instead of a methoxy group.

    5-Cyclopropoxy-3-isopropoxy-2-hydroxypyridine: This compound has a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxy-3-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO3/c1-8(2)15-11-6-10(16-9-4-5-9)7-13-12(11)14-3/h6-9H,4-5H2,1-3H3

InChI Key

IOTAEDUXLDTZBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)OC

Origin of Product

United States

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